molecular formula C17H15Cl2NO2 B2819655 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034602-16-7

2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2819655
CAS No.: 2034602-16-7
M. Wt: 336.21
InChI Key: QYELSNCTWBVSFH-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a benzamide derivative featuring a 2,5-dichlorinated aromatic ring linked to an N-substituted hydroxyindenylmethyl group. The compound’s structure combines electron-withdrawing chlorine substituents with a conformationally constrained indene moiety, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2,5-dichloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-13-5-6-15(19)14(7-13)16(21)20-10-17(22)8-11-3-1-2-4-12(11)9-17/h1-7,22H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYELSNCTWBVSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride and 2-hydroxy-2,3-dihydro-1H-indene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dichlorobenzoyl chloride is reacted with 2-hydroxy-2,3-dihydro-1H-indene in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2,5-dichloro-N-((2-oxo-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.

    Reduction: Formation of 2,5-dichloro-N-((2-hydro-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.

    Substitution: Formation of 2,5-dialkyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exhibit potent anticancer properties. For instance, the compound has been studied for its ability to inhibit specific cancer cell lines, including breast cancer (MCF-7) and Ewing sarcoma (SK-N-MC) cells. The mechanism of action involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Research into neuroprotective agents has identified compounds with similar structures as having protective effects against neurodegenerative diseases. The indene component is believed to play a crucial role in this activity by modulating neuroinflammatory responses and promoting neuronal survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. These synthetic routes can lead to various derivatives that may enhance or modify the biological activities of the parent compound.

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate the anticancer potentialInduced apoptosis in MCF-7 and SK-N-MC cells; effective at low concentrations
Antimicrobial Efficacy Test against bacterial strainsInhibited growth of multiple pathogens; potential for antibiotic development
Neuroprotection Research Investigate neuroprotective effectsReduced neuroinflammation; improved neuronal survival in vitro

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Source
Target Compound : 2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide C₁₇H₁₄Cl₂NO₂ (inferred) 2,5-dichlorobenzamide; hydroxyindenylmethyl Potential for metal coordination, lipophilicity
N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3,5-bis(trifluoromethyl)benzamide C₁₉H₁₅F₆NO₂ 3,5-bis(trifluoromethyl)benzamide; hydroxyindenylmethyl Enhanced electron-withdrawing effects, higher mass
2,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide C₁₂H₁₁Cl₂NO 2,5-dichlorobenzamide; propargyl amine substituent Alkyne group for click chemistry applications
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-methylbenzamide; hydroxy-tert-butyl N,O-bidentate directing group for C–H functionalization
[11C]Raclopride C₁₄H₁₈Cl₂N₂O₂ 3,5-dichloro-6-hydroxy-2-methoxybenzamide; ethylpyrrolidinylmethyl Dopamine D2/D3 receptor ligand, radiolabeled tracer

Electronic and Steric Effects

  • Chlorine vs. Trifluoromethyl Groups : The target compound’s 2,5-dichloro substitution provides moderate electron-withdrawing effects compared to the stronger -I effect of trifluoromethyl groups in the analog from . This difference may influence binding affinity in biological systems or reactivity in catalytic processes .
  • Hydroxyindenyl vs. Hydroxy-tert-butyl : The hydroxyindenyl group introduces conformational rigidity and π-system interactions, unlike the flexible hydroxy-tert-butyl group in ’s compound. This rigidity may enhance stereoselectivity in metal-catalyzed reactions .

Biological Activity

2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C14H18Cl2N2OC_{14}H_{18}Cl_{2}N_{2}O and a molecular weight of 333.21 g/mol. It features a dichloro-benzamide structure with a hydroxylated indene moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Inhibition of Enzymes : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer progression. For instance, they can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Modulation of Cell Signaling Pathways : The presence of the indene structure may allow this compound to interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis .
  • Antioxidant Activity : Some studies suggest that hydroxylated compounds can exhibit antioxidant properties, reducing oxidative stress within cells .

Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. Preliminary studies have shown that it may inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT-116 (Colon)1.9
MCF-7 (Breast)2.3
CCRF-CEM (Leukemia)Not specified

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies highlight the therapeutic potential of benzamide derivatives:

  • Study on Dihydrofolate Reductase Inhibition : Benzamide riboside was shown to downregulate DHFR in resistant cancer cells, suggesting that similar compounds could be effective in overcoming drug resistance in cancer therapy .
  • Radiopharmaceutical Applications : In clinical settings, benzamide derivatives have been utilized in radionuclide therapy for tumors, demonstrating specific uptake and retention in cancer tissues while minimizing toxicity to normal organs .

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis involves coupling a dichloro-substituted benzoyl chloride with a hydroxy-dihydroindenylmethylamine intermediate. A base such as triethylamine is typically used to deprotonate the amine and facilitate amide bond formation . For similar benzamide derivatives, multi-step protocols (e.g., 72-hour stirring at room temperature in acetonitrile:water mixtures) have achieved yields up to 75%, with purification via crystallization from methanol:water (4:1) .
  • Key Parameters :
StepReagents/ConditionsYield (%)
AmidationBenzoyl chloride, Triethylamine, RT, 24h~70–75
PurificationCrystallization (MeOH:H₂O)75

Q. How can the compound’s structure be validated using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the dihydroindene moiety (e.g., methylene protons at δ 3.5–4.0 ppm) and hydroxy group (broad signal at δ 5.0–5.5 ppm) .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 336.21 (molecular weight) .

Q. What are the compound’s key physicochemical properties relevant to experimental handling?

  • Methodological Answer :
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetonitrile) due to amide and hydroxyl groups. Limited solubility in water .
  • Stability : Hydrolytically sensitive under strong acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Methodological Answer :
  • Substitution : The electron-withdrawing chloro groups activate the benzamide ring for nucleophilic aromatic substitution (e.g., replacing Cl with –OH or –NH₂ under basic conditions) .
  • Oxidation : The dihydroindene’s hydroxyl group may oxidize to a ketone using agents like KMnO₄ or CrO₃, altering bioactivity .
  • Experimental Design : Use kinetic studies (e.g., varying pH, temperature) to track reaction pathways via HPLC/LC-MS .

Q. How can researchers assess the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Environmental Persistence : Conduct OECD 301 biodegradation tests to measure half-life in water/soil .
  • Toxicity Assays : Use Daphnia magna or algal models (OECD 202/201) to determine EC₅₀ values .
  • Analytical Monitoring : Employ LC-MS/MS to quantify environmental residues at trace levels (detection limit <1 ppb) .

Q. How should contradictory data on the compound’s pharmacological activity be resolved?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
  • Structural Confounds : Compare analogs (e.g., removing chloro substituents) to isolate bioactive motifs .
  • Theoretical Modeling : Use DFT calculations to predict binding affinities to target proteins (e.g., kinases) .

Q. What advanced chromatographic or computational methods improve purity analysis?

  • Methodological Answer :
  • HPLC-PDA/MS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities .
  • Computational Purity Prediction : Apply cheminformatics tools (e.g., ACD/Labs) to simulate retention times and fragmentation patterns .

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